molecular formula C24H29NO4 B3228365 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)nonanoic acid CAS No. 1262886-66-7

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)nonanoic acid

Cat. No. B3228365
CAS RN: 1262886-66-7
M. Wt: 395.5 g/mol
InChI Key: GUZDXKHXLJQSLH-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)nonanoic acid, also known as Fmoc-Lys(Mtt)-OH, is a type of amino acid that is widely used in scientific research. It is a derivative of lysine, which is one of the 20 amino acids that make up proteins. Fmoc-Lys(Mtt)-OH is known for its ability to protect the amino group of lysine during peptide synthesis, making it an important tool for creating peptides with specific sequences.

Mechanism of Action

The mechanism of action of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)nonanoic acid(Mtt)-OH is based on its ability to protect the amino group of lysine during peptide synthesis. This allows researchers to selectively add other amino acids to the peptide chain, creating peptides with specific sequences. The Mtt group can be removed later with a mild acid, leaving the amino group of lysine free to participate in peptide bond formation.
Biochemical and Physiological Effects:
This compound(Mtt)-OH does not have any known biochemical or physiological effects on its own. Its effects are limited to its use as a tool for peptide synthesis.

Advantages and Limitations for Lab Experiments

The main advantage of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)nonanoic acid(Mtt)-OH is its ability to protect the amino group of lysine during peptide synthesis. This allows researchers to create peptides with specific sequences, which can be used to study the structure and function of proteins. The main limitation of this compound(Mtt)-OH is that it is a synthetic compound, which means that it may not accurately reflect the behavior of natural amino acids in biological systems.

Future Directions

There are several future directions for research involving (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)nonanoic acid(Mtt)-OH. One direction is to develop new protective groups that can be used to protect other amino acids during peptide synthesis. Another direction is to study the structure and function of peptides created using this compound(Mtt)-OH, in order to gain a better understanding of the role of specific amino acid sequences in protein function. Finally, researchers may explore new applications for peptides created using this compound(Mtt)-OH, such as developing new drugs or therapies.

Scientific Research Applications

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)nonanoic acid(Mtt)-OH is widely used in scientific research for the synthesis of peptides. Peptides are short chains of amino acids that can have a variety of biological functions, such as acting as hormones, neurotransmitters, or enzymes. Peptide synthesis is an important tool for studying the structure and function of proteins, as well as for developing new drugs and therapies.

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)nonanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO4/c1-2-3-4-5-6-15-22(23(26)27)25-24(28)29-16-21-19-13-9-7-11-17(19)18-12-8-10-14-20(18)21/h7-14,21-22H,2-6,15-16H2,1H3,(H,25,28)(H,26,27)/t22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUZDXKHXLJQSLH-JOCHJYFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901181373
Record name (2R)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]nonanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901181373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262886-66-7
Record name (2R)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]nonanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262886-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]nonanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901181373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)nonanoic acid
Reactant of Route 2
Reactant of Route 2
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)nonanoic acid
Reactant of Route 3
Reactant of Route 3
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)nonanoic acid
Reactant of Route 4
Reactant of Route 4
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)nonanoic acid
Reactant of Route 5
Reactant of Route 5
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)nonanoic acid
Reactant of Route 6
Reactant of Route 6
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)nonanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.